molecular formula C13H15BrN2O2 B1392374 tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 552331-49-4

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1392374
CAS No.: 552331-49-4
M. Wt: 311.17 g/mol
InChI Key: LPOXPRHHNYSYCQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), solvents like dichloromethane, and mild heating.

    Esterification: Tert-butyl alcohol, carboxylating agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP).

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

    Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indazole ring or substituents.

    Hydrolysis Products: The corresponding carboxylic acid from the ester group.

Scientific Research Applications

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence its binding affinity and specificity. The exact pathways involved would depend on the context of its use, such as its role in inhibiting a particular enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
  • Tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate
  • Tert-butyl 5-chloro-3-methyl-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives. The tert-butyl ester group also provides stability and can be selectively hydrolyzed under controlled conditions.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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